Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
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Overview
Description
Cyano-diallylacetic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a cyano group (–CN) and a diallyl group (–CH2CH=CH2) attached to an acetic acid methyl ester backbone, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyano-diallylacetic acid methyl ester typically involves the esterification of cyano-diallylacetic acid with methanol. This can be achieved through various methods:
Fischer Esterification: This method involves heating the cyano-diallylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, allowing the reaction to proceed under milder conditions.
Industrial Production Methods
Industrial production of cyano-diallylacetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyano-diallylacetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyano-diallylacetic acid and methanol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the cyano group under appropriate conditions.
Major Products
Hydrolysis: Cyano-diallylacetic acid and methanol.
Reduction: Cyano-diallylacetic alcohol.
Substitution: Various cyano-diallylacetic derivatives depending on the nucleophile.
Scientific Research Applications
Cyano-diallylacetic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality
Mechanism of Action
The mechanism of action of cyano-diallylacetic acid methyl ester involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of cyano-diallylacetic acid and methanol . In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Cyano-diallylacetic acid methyl ester can be compared with other esters such as:
Methyl acetate: A simple ester used as a solvent and in the production of adhesives.
Ethyl acetate: Another common ester used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.
Uniqueness
The presence of both cyano and diallyl groups in cyano-diallylacetic acid methyl ester makes it unique compared to simpler esters. These functional groups provide additional reactivity and versatility in chemical synthesis, allowing for the formation of a wide range of derivatives.
Properties
CAS No. |
42550-76-5 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-cyano-2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C10H13NO2/c1-4-6-10(8-11,7-5-2)9(12)13-3/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
WMDLWIXDQRNNAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)(CC=C)C#N |
Origin of Product |
United States |
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